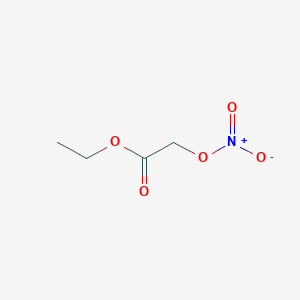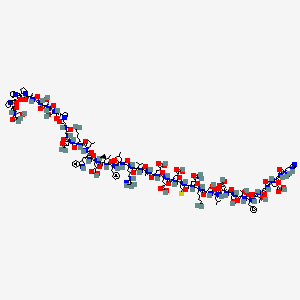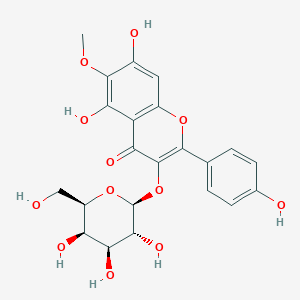
6-Methoxykaempferol 3-O-galactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxykaempferol 3-O-galactoside is a flavonoid compound, specifically a glycoside derivative of kaempferol. It is known for its presence in various plants and its potential health benefits. The compound has a molecular formula of C22H22O12 and a molecular weight of 478.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-galactoside typically involves the glycosylation of 6-Methoxykaempferol. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group of 6-Methoxykaempferol.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants. The compound can be isolated using chromatographic techniques, including high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC).
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxykaempferol 3-O-galactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the galactoside moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 6-Methoxykaempferol .
Applications De Recherche Scientifique
6-Methoxykaempferol 3-O-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in cancer therapy due to its ability to inhibit cancer cell proliferation.
Industry: It is used in the development of natural health products and supplements
Mécanisme D'action
The mechanism of action of 6-Methoxykaempferol 3-O-galactoside involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the JAK/STAT pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antimicrobial properties by disrupting cell membranes and inducing apoptosis in microbial cells .
Comparaison Avec Des Composés Similaires
6-Methoxykaempferol 3-O-galactoside can be compared with other similar compounds, such as:
Kaempferol 3-O-glucoside: Similar in structure but with a glucose moiety instead of galactose.
Rhamnetin 3-O-glucoside: Contains a rhamnose moiety and exhibits similar biological activities.
Isorhamnetin 3-O-glucoside: Another glycoside derivative with comparable properties
The uniqueness of this compound lies in its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.
Propriétés
Formule moléculaire |
C22H22O12 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14+,17+,18-,22+/m1/s1 |
Clé InChI |
PMKDGKVUENNUGX-UFJVGALSSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
SMILES canonique |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
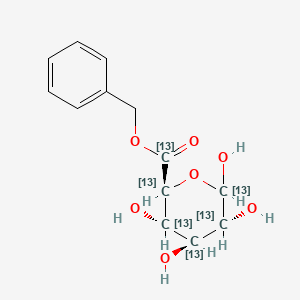
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
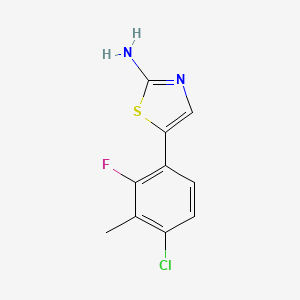
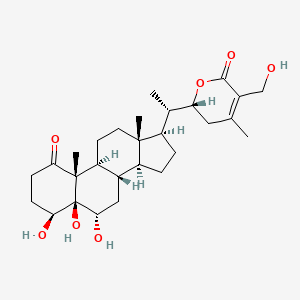
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)
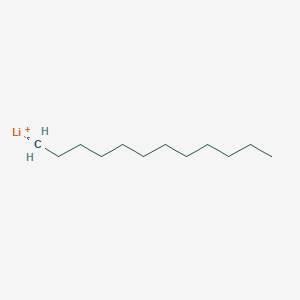

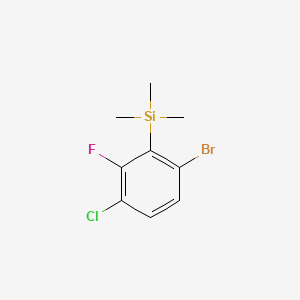
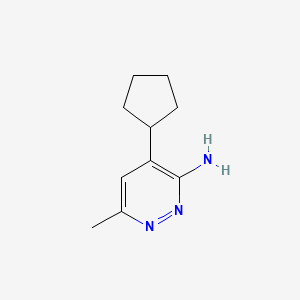
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
